molecular formula C10H14ClN5OS B14931885 2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide

2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide

Cat. No.: B14931885
M. Wt: 287.77 g/mol
InChI Key: MQUOVJGKHYCXHH-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a cyclopropyl group, and a hydrazinecarbothioamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-cyclopropyl-1-hydrazinecarbothioamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a cyclopropyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C10H14ClN5OS

Molecular Weight

287.77 g/mol

IUPAC Name

1-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclopropylthiourea

InChI

InChI=1S/C10H14ClN5OS/c1-5-7(11)8(15-16(5)2)9(17)13-14-10(18)12-6-3-4-6/h6H,3-4H2,1-2H3,(H,13,17)(H2,12,14,18)

InChI Key

MQUOVJGKHYCXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NC2CC2)Cl

Origin of Product

United States

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